molecular formula C21H31NO B1231237 3-tert-Butoxy-N-methylmorphinan CAS No. 50299-98-4

3-tert-Butoxy-N-methylmorphinan

Cat. No.: B1231237
CAS No.: 50299-98-4
M. Wt: 313.5 g/mol
InChI Key: HWTLPRHSBYNYIX-FBBABVLZSA-N
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Description

3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .

Comparison with Similar Compounds

Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .

Properties

CAS No.

50299-98-4

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1

InChI Key

HWTLPRHSBYNYIX-FBBABVLZSA-N

Isomeric SMILES

CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1

SMILES

CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Canonical SMILES

CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Synonyms

3-O-tert-butyllevorphanol
3-tert-butoxy-N-methylmorphinan

Origin of Product

United States

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